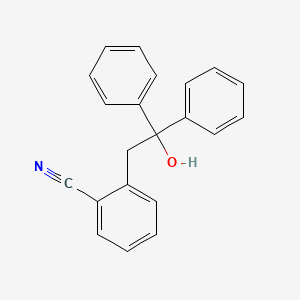
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-: is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.366 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 2-(2-hydroxy-2,2-diphenylethyl) moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This reaction can be carried out under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application.
Green Synthesis Using Ionic Liquids: A novel green synthesis method involves the use of ionic liquids as co-solvents, catalysts, and phase separation agents.
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
化学反応の分析
Types of Reactions:
Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of benzonitrile can lead to the formation of benzylamine derivatives.
Substitution: Benzonitrile can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted benzonitrile derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzonitrile derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Benzonitrile is used as a building block in the synthesis of more complex organic molecules.
Coordination Chemistry: It forms coordination complexes with transition metals, which are useful in various catalytic processes.
Biology:
Biochemical Studies: Benzonitrile derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine:
Pharmaceuticals: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Dyes and Pigments: Benzonitrile is used in the production of dyes and pigments.
Pesticides: It serves as an intermediate in the synthesis of various pesticides.
作用機序
The mechanism of action of benzonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways and targets depend on the structure of the derivative and its intended application .
類似化合物との比較
- Benzamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- N-Phenyl-2-(2-hydroxy-2,2-diphenylethyl)benzamide
Comparison: Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- is unique due to the presence of both the nitrile and hydroxy-diphenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
特性
CAS番号 |
59483-71-5 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC名 |
2-(2-hydroxy-2,2-diphenylethyl)benzonitrile |
InChI |
InChI=1S/C21H17NO/c22-16-18-10-8-7-9-17(18)15-21(23,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-14,23H,15H2 |
InChIキー |
WMPIJLDYWFBOHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















